N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide
CAS No.: 1251573-68-8
Cat. No.: VC5062337
Molecular Formula: C22H28ClN5O2
Molecular Weight: 429.95
* For research use only. Not for human or veterinary use.

CAS No. | 1251573-68-8 |
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Molecular Formula | C22H28ClN5O2 |
Molecular Weight | 429.95 |
IUPAC Name | N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-cyclohexylacetamide |
Standard InChI | InChI=1S/C22H28ClN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-12-10-18(11-13-27)24-21(29)14-16-4-2-1-3-5-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29) |
Standard InChI Key | ACEHFCMXLHYOEF-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Chemical Synthesis and Reaction Optimization
Triazole Core Formation via Click Chemistry
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide begins with the construction of its 1,2,3-triazole ring, typically achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This "click chemistry" approach ensures regioselective formation of the 1,4-disubstituted triazole. Key steps include:
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Azide Preparation: 4-Chlorophenyl azide is synthesized from 4-chloroaniline via diazotization and azide substitution.
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Alkyne Functionalization: A propargyl derivative of piperidine-4-amine is prepared to enable cycloaddition.
Reaction conditions (e.g., Cu(I) catalysts, solvent polarity, and temperature) critically influence yield and purity. For instance, using CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water mixture at 60°C achieves >85% yield.
Piperidine and Cyclohexylacetamide Coupling
Following triazole formation, the piperidine moiety is acylated with cyclohexylacetic acid chloride under Schotten-Baumann conditions. This step requires precise pH control (8–9) and low temperatures (0–5°C) to minimize hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final compound with >95% purity.
Table 1: Key Synthetic Steps and Conditions
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra confirm the compound’s structure:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.39 (m, 4H, Ar-H), 4.12–3.98 (m, 2H, piperidine-H), 2.88–2.75 (m, 1H, cyclohexyl-H), 1.82–1.65 (m, 10H, cyclohexyl and piperidine-H).
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¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 161.5 (triazole-C), 134.9–128.3 (Ar-C), 52.1–23.4 (piperidine and cyclohexyl-C).
Mass Spectrometry (MS)
High-resolution ESI-MS exhibits a molecular ion peak at m/z 430.95 ([M+H]⁺), consistent with the molecular formula C₂₂H₂₈ClN₅O₂. Fragmentation patterns align with the loss of the cyclohexylacetamide group (m/z 287.1) and subsequent decomposition of the triazole ring.
Technique | Key Signals | Reference |
---|---|---|
¹H NMR | δ 8.21 (s, triazole-H) | |
¹³C NMR | δ 170.2 (C=O) | |
ESI-MS | m/z 430.95 ([M+H]⁺) |
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
N-(1-(1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The 4-chlorophenyl group enhances membrane permeability, while the triazole ring disrupts microbial nucleic acid synthesis .
Therapeutic Applications and Future Directions
Antimicrobial Drug Development
Given rising antibiotic resistance, this compound’s dual antibacterial/antifungal activity positions it as a lead candidate for topical or systemic formulations . Preclinical studies are needed to evaluate in vivo efficacy and toxicity.
Oncology Applications
Kinase inhibition data from related triazoles warrant investigation into this compound’s potential against ALK-driven cancers (e.g., non-small cell lung cancer).
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